

# The Advent of a Nitro-PAH: A Technical History of 9-Nitrophenanthrene

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## Compound of Interest

Compound Name: 9-Nitrophenanthrene

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For the attention of researchers, scientists, and drug development professionals, this in-depth guide explores the historical discovery, synthesis, and core technical data of **9-nitrophenanthrene**, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental science and toxicology.

## Introduction

**9-Nitrophenanthrene** (C<sub>14</sub>H<sub>9</sub>NO<sub>2</sub>) is a nitrated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. Its presence in the environment, primarily as a product of incomplete combustion and atmospheric reactions, has led to extensive research into its biological activities, particularly its mutagenicity. This document provides a comprehensive overview of the key historical milestones, synthesis methodologies, and physicochemical and biological data related to **9-nitrophenanthrene**.

## History and Discovery

The history of **9-nitrophenanthrene** is intrinsically linked to the discovery and study of its parent compound, phenanthrene. Phenanthrene was first isolated from coal tar in 1872 by Carl Graebe and, independently, by Wilhelm Rudolph Fittig and Eugen Ostermayer<sup>[1]</sup>. The subsequent exploration of phenanthrene's reactivity led to the investigation of its nitration products.

While the exact date and discoverer of the first synthesis of **9-nitrophenanthrene** are not definitively documented in readily available modern literature, one of the earliest and most

significant methods for the synthesis of phenanthrene derivatives was the Pschorr synthesis, first reported by Robert Pschorr in 1896[2][3][4]. This reaction provided a pathway to specifically substituted phenanthrenes, including nitro-derivatives, and represents a pivotal moment in the history of phenanthrene chemistry. The Pschorr synthesis offered a rational approach to creating specific isomers, a significant advancement over direct nitration which often yields a mixture of products.

## Synthesis of 9-Nitrophenanthrene

The synthesis of **9-nitrophenanthrene** can be broadly categorized into two main approaches: direct nitration of phenanthrene and targeted synthesis, such as the Pschorr reaction.

### Direct Nitration

Direct nitration of phenanthrene typically involves the use of nitrating agents like nitric acid, often in the presence of a solvent such as acetic acid[5]. This method, while straightforward, often results in a mixture of nitrophenanthrene isomers, requiring subsequent separation and purification. The regioselectivity of the reaction is influenced by the reaction conditions.

### Pschorr Synthesis

The Pschorr synthesis provides a more controlled route to specifically substituted phenanthrenes[2][3][4]. The general principle involves the intramolecular cyclization of a diazonium salt derived from an  $\alpha$ -aryl-o-aminocinnamic acid.

## Experimental Protocols

### General Protocol for Direct Nitration of Phenanthrene

This protocol is a generalized representation based on modern descriptions of direct nitration methods.

Materials:

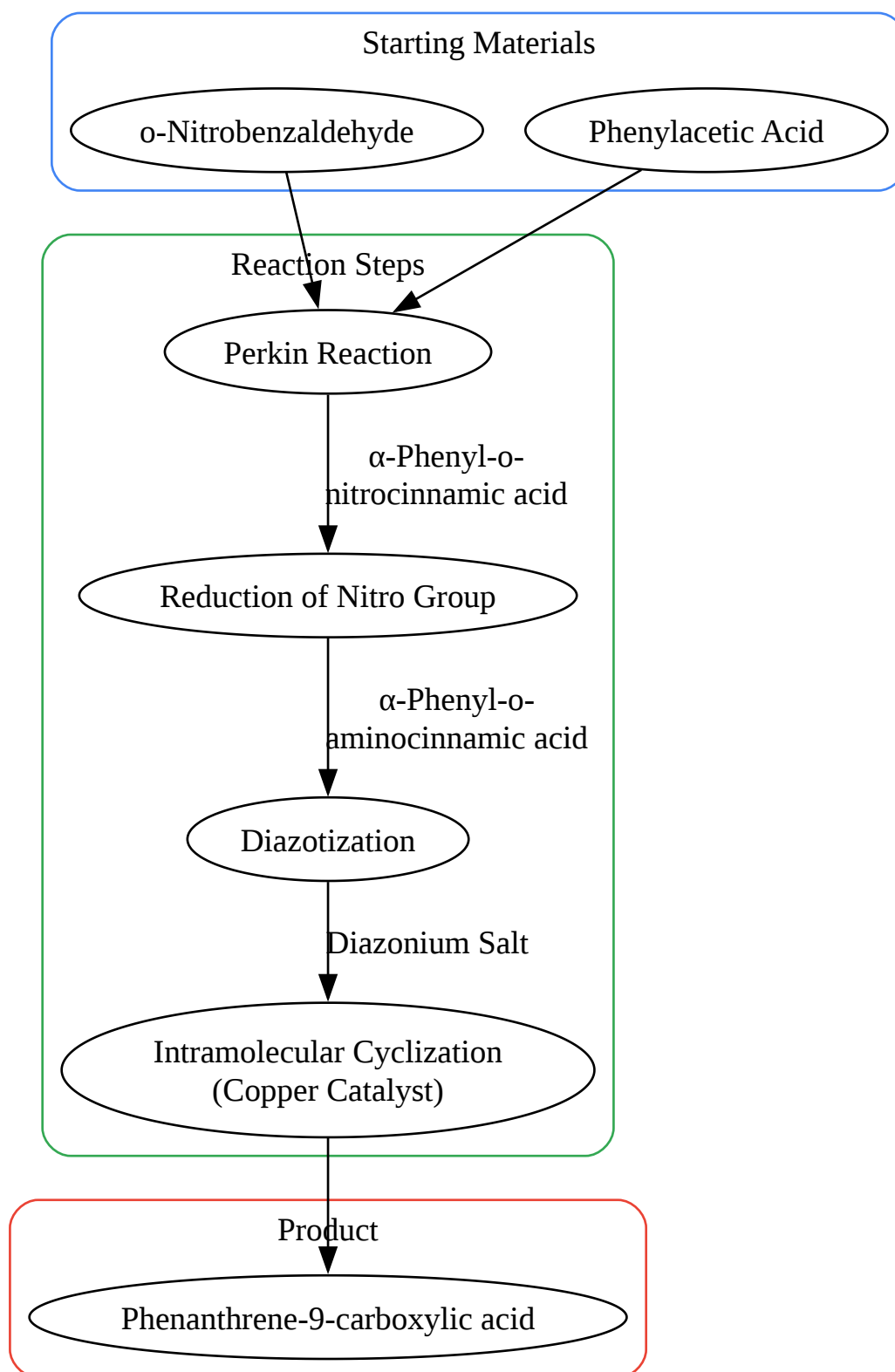
- Phenanthrene
- Concentrated Nitric Acid
- Glacial Acetic Acid

- Ice bath
- Stirring apparatus
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol)

Procedure:

- Dissolve phenanthrene in glacial acetic acid in a flask equipped with a stirrer.
- Cool the flask in an ice bath to maintain a low temperature.
- Slowly add a stoichiometric amount of concentrated nitric acid to the cooled, stirring solution.
- Continue stirring for a specified period, monitoring the reaction progress.
- Pour the reaction mixture into ice water to precipitate the crude nitrophenanthrene product.
- Collect the precipitate by filtration and wash with cold water.
- Purify the crude product by recrystallization from a suitable solvent to isolate the desired nitrophenanthrene isomers. Isomer separation may require chromatographic techniques.

## Conceptual Workflow for the Pschorr Synthesis of a Phenanthrene Derivative



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Caption: Conceptual workflow of the Pschorr synthesis for a phenanthrene derivative.

## Quantitative Data

### Physicochemical Properties of 9-Nitrophenanthrene

| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 954-46-1  | [6][7]    |
| Molecular Formula | C <sub>14</sub> H <sub>9</sub> NO <sub>2</sub>              | [6][8]    |
| Molecular Weight  | 223.23 g/mol  | [6][8]    |
| Appearance        | Yellow crystalline solid                                    |           |
| Melting Point     | 116-117 °C  |           |
| Solubility        | Soluble in organic solvents,<br>sparingly soluble in water. |           |

### Mutagenicity Data of Mononitrophenanthrene Isomers

The mutagenic potential of **9-nitrophenanthrene** and its isomers has been extensively studied using the *Salmonella typhimurium* (Ames) test. The data reveals significant differences in mutagenicity depending on the position of the nitro group.

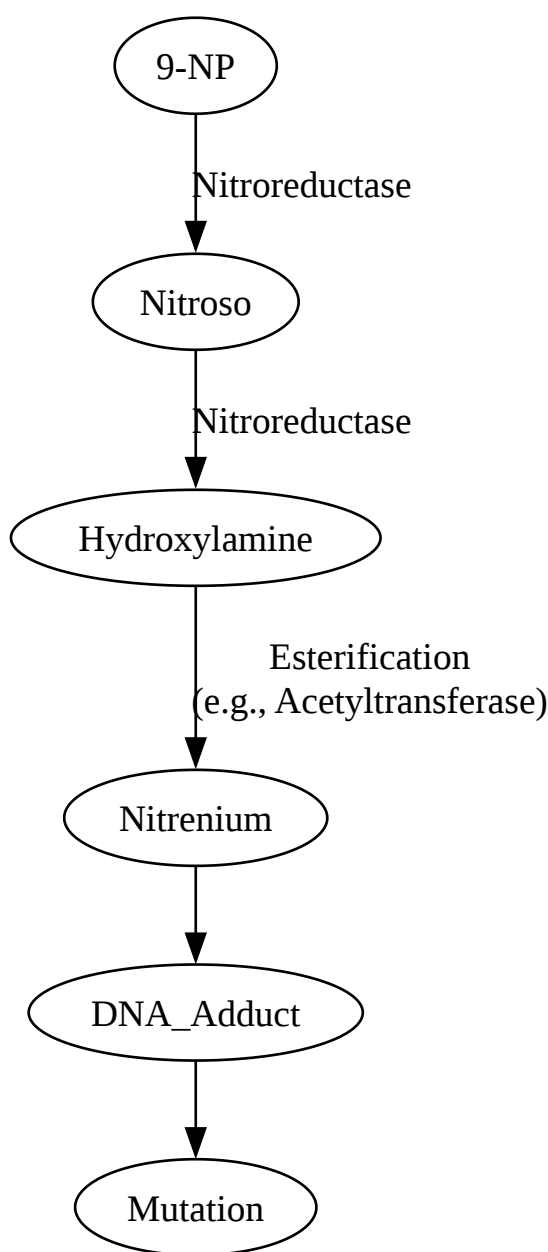
| Compound            | Salmonella Strain | Revertants / nmol (-S9) |
|---------------------|-------------------|-------------------------|
| 1-Nitrophenanthrene | TA98              | ~100                    |
| 2-Nitrophenanthrene | TA98              | ~1500                   |
| 3-Nitrophenanthrene | TA98              | ~2500                   |
| 4-Nitrophenanthrene | TA98              | ~50                     |
| 9-Nitrophenanthrene | TA98              | ~300                    |

Data is approximate and compiled for comparative purposes from various studies. The S9 fraction is used to simulate metabolic activation.

## Biological Signaling and Experimental Workflows

## Metabolic Activation of 9-Nitrophenanthrene

**9-Nitrophenanthrene** is not directly mutagenic. Its genotoxicity is a result of metabolic activation within the body. The primary pathway involves the reduction of the nitro group to a reactive nitrenium ion, which can then form covalent adducts with DNA.

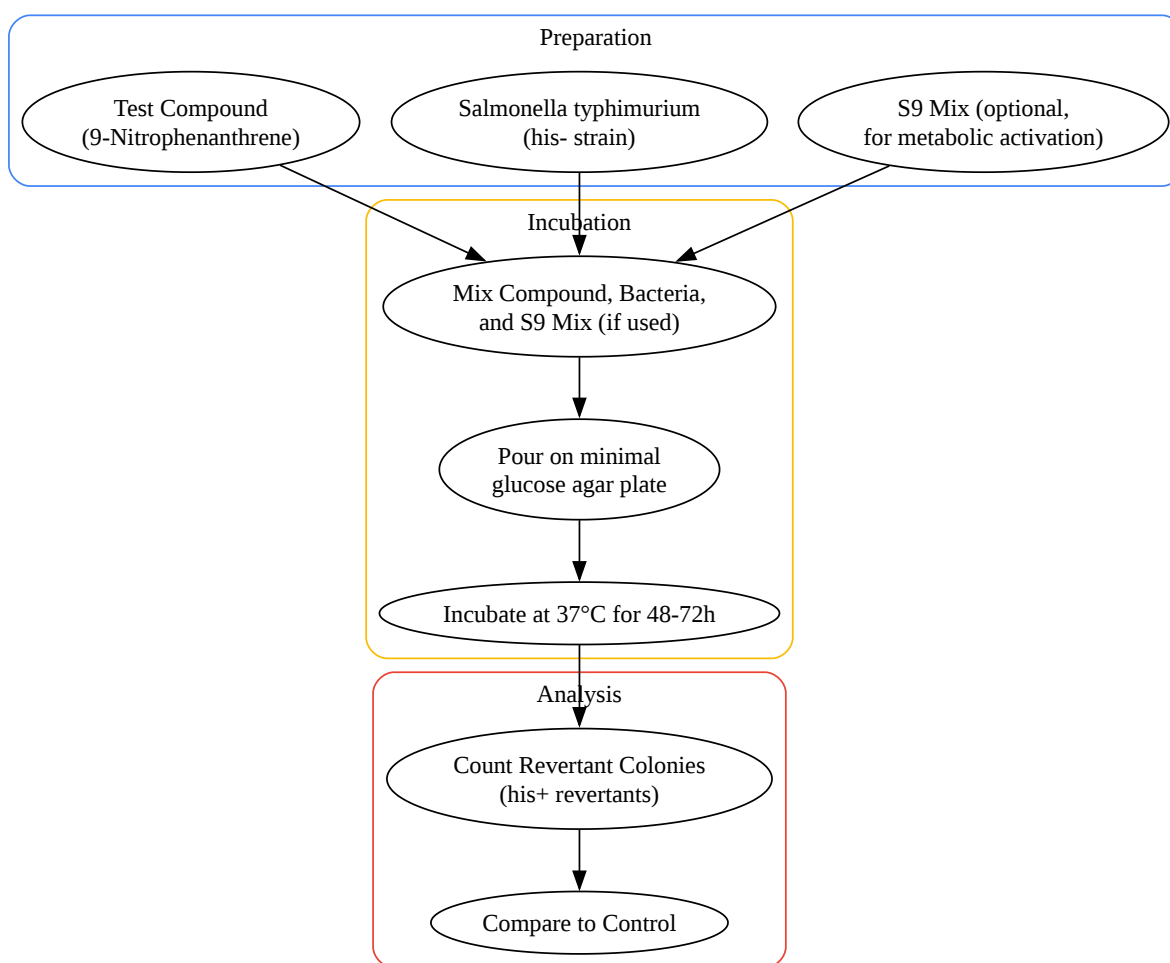


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Caption: Metabolic activation pathway of **9-nitrophenanthrene** leading to DNA adduct formation.

## Experimental Workflow for Ames Test

The mutagenicity of **9-nitrophenanthrene** is commonly assessed using the Ames test, which utilizes specific strains of *Salmonella typhimurium* that are histidine auxotrophs.



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Caption: General experimental workflow for the Ames test to assess the mutagenicity of a compound.

## Conclusion

**9-Nitrophenanthrene**, a compound with a history stretching back to the late 19th century, continues to be a subject of significant scientific inquiry. Its role as an environmental mutagen, mediated by its metabolic activation to a DNA-reactive species, underscores the importance of understanding the toxicology of nitro-PAHs. The synthetic routes, from early methods like the Pschorr synthesis to modern direct nitration, provide the means to study this and other nitrophenanthrene isomers, contributing to a deeper understanding of their structure-activity relationships. The data and protocols presented in this guide offer a foundational resource for researchers in the fields of chemistry, toxicology, and drug development.

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